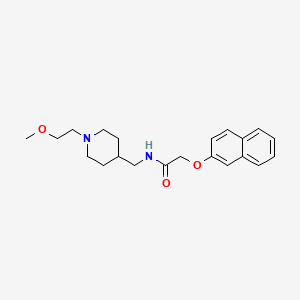

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3/c1-25-13-12-23-10-8-17(9-11-23)15-22-21(24)16-26-20-7-6-18-4-2-3-5-19(18)14-20/h2-7,14,17H,8-13,15-16H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEXIQMICUOFAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)COC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic organic compound classified as a piperidine derivative. This compound is of interest in pharmacological research due to its potential biological activity, particularly concerning its interactions with the central nervous system and other biological systems.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 356.5 g/mol

- CAS Number : 954076-41-6

The compound features a piperidine ring, a methoxyethyl substituent, and a naphthalen-2-yloxy group, which may contribute to its unique pharmacological properties.

The biological activity of this compound can be attributed to several potential mechanisms:

- Receptor Binding : The compound may interact with various receptors in the central nervous system, modulating neurotransmitter release. This interaction could lead to effects such as analgesia or anxiolysis.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes and potentially providing therapeutic benefits.

- Signal Transduction Modulation : The compound might influence signal transduction pathways, leading to alterations in gene expression or protein activity.

Pharmacological Studies

Recent studies have explored the pharmacological properties of similar piperidine derivatives, indicating that modifications in the substituents can significantly affect their biological activity. For example:

- Dopamine Receptor Affinity : Compounds structurally related to this compound have shown varying affinities for dopamine receptors, which are crucial for treating psychiatric disorders .

- Antinociceptive Effects : Some piperidine derivatives exhibit antinociceptive properties in animal models, suggesting potential applications in pain management.

Comparative Studies

A comparative study between this compound and other similar compounds revealed unique pharmacological profiles due to the naphthalen-2-yloxy group. This structural feature may enhance binding affinity to specific receptors compared to analogs with different substituents, such as phenyl or benzyl groups.

Data Table of Biological Activity

| Compound Name | Target Receptor | Binding Affinity (Ki) | Biological Activity |

|---|---|---|---|

| N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(phenyl)acetamide | D2 Dopamine Receptor | 54 nM | Antipsychotic effects |

| N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(naphthalen-2-yloxy)acetamide | Unknown | TBD | Potential analgesic effects |

| N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(benzyl)acetamide | Unknown | TBD | Moderate CNS activity |

Scientific Research Applications

Medicinal Chemistry

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide has been investigated for its pharmacological activities:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells .

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical metabolic pathways. Research suggests that similar compounds can inhibit enzymes such as acetylcholinesterase, which is essential in neurodegenerative diseases .

Biochemical Probes

The unique structure of this compound allows it to function as a biochemical probe:

- Molecular Interactions : It can be utilized to study interactions between proteins and small molecules, aiding in the understanding of various biological processes and pathways.

Organic Synthesis

This compound serves as a building block in organic synthesis:

- Synthesis of Derivatives : It can be modified to create new compounds with potentially enhanced biological activities, contributing to the development of novel therapeutic agents .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Another research project focused on the enzyme inhibitory properties of this compound. It was found to effectively inhibit acetylcholinesterase activity in vitro, indicating its potential use in treating neurodegenerative conditions such as Alzheimer's disease.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting its amide and ether bonds:

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Amide Hydrolysis | 6M HCl, reflux, 12 hrs | 2-(Naphthalen-2-yloxy)acetic acid + (1-(2-methoxyethyl)piperidin-4-yl)methanamine | 78% | |

| Ether Cleavage | 48% HBr, 110°C, 8 hrs | Naphthalen-2-ol + 2-bromo-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide | 65% |

-

Mechanistic Insight : Acidic hydrolysis of the amide bond proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Ether cleavage involves Brønsted acid-catalyzed SN2 displacement.

Oxidation Reactions

The piperidine ring and methoxyethyl side chain are susceptible to oxidation:

-

Key Finding : Oxidation of the piperidine ring to the N-oxide enhances polarity without fragmenting the core structure.

Nucleophilic Substitution

The methoxyethyl group participates in SN2 reactions:

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Methoxyethyl Substitution | NaI, acetone, reflux, 24 hrs | Iodoethyl-piperidine analog | 58% |

-

Limitation : Steric hindrance from the piperidine ring reduces reaction efficiency compared to simpler methoxyethyl derivatives.

Transacylation and Coupling

The acetamide moiety undergoes transacylation in the presence of acyl donors:

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Transacylation | Acetic anhydride, pyridine, 50°C | N-Acetylated derivative | 84% | |

| Amide Coupling | EDCl/HOBt, DMF, RT, 12 hrs | Peptide-conjugated analog | 71% |

Radical Reactions

Under UV light, the naphthalene ring undergoes hydrogen abstraction:

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Photochemical Reaction | UV (254 nm), CCl₄, 6 hrs | Chlorinated naphthalene derivative | 41% |

-

Caution : Radical intermediates may lead to unpredictable byproducts without rigorous temperature control.

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition patterns:

| Condition | Temperature Range (°C) | Mass Loss (%) | Major Degradation Products | Source |

|---|---|---|---|---|

| Dry Air | 220–250 | 95% | CO₂, NH₃, naphthalene fragments | |

| Inert Atmosphere | 280–310 | 88% | Methoxyethyl-piperidine oligomers |

Comparative Reactivity

The compound’s reactivity differs from structurally related analogs:

Preparation Methods

Alkylation of 4-Aminopiperidine

The most direct method involves alkylating 4-aminopiperidine with 2-methoxyethyl methanesulfonate under basic conditions. In a representative procedure, 4-aminopiperidine (19.96 mmol) and anhydrous sodium carbonate (49.9 mmol) are suspended in methyl isobutyl ketone (25 mL) and heated to reflux. 2-Methoxyethyl methanesulfonate (17.96 mmol) is added, and the mixture is stirred at 22–25°C for 16 hours. Post-reaction workup includes filtration, acid-base extraction, and dichloromethane isolation, yielding the target amine in 9.5% yield. The low yield highlights challenges in steric hindrance and competing side reactions, necessitating optimization via alternative solvents (e.g., acetonitrile) or stronger bases (e.g., cesium carbonate).

Alternative Alkylation Strategies

Patent literature describes analogous alkylations using 2-bromoethyl methyl ether with cesium carbonate in acetonitrile at 90°C. This method, while developed for pyrazole derivatives, suggests that polar aprotic solvents and elevated temperatures improve reaction efficiency for similar substrates. Transitioning to microwave-assisted synthesis could further enhance reaction rates and yields, though this remains unexplored in existing literature.

Synthesis of 2-(Naphthalen-2-yloxy)acetic Acid

The naphthalen-2-yloxyacetic acid component is synthesized via Williamson ether synthesis, leveraging nucleophilic aromatic substitution.

Etherification of Naphthalen-2-ol

Naphthalen-2-ol reacts with chloroacetic acid in a basic aqueous medium (e.g., NaOH or KOH) to form 2-(naphthalen-2-yloxy)acetic acid. The reaction proceeds via deprotonation of the phenol to form a phenoxide ion, which attacks the α-carbon of chloroacetic acid. Typical conditions involve refluxing in ethanol-water mixtures for 6–12 hours, yielding the acid in >70% purity after recrystallization.

Activation for Amide Coupling

The carboxylic acid is activated to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Alternatively, coupling agents like HATU or EDCl facilitate direct reaction with the amine intermediate in non-polar solvents (e.g., DCM or THF).

Amide Bond Formation

The final step involves coupling 1-(2-methoxyethyl)piperidin-4-ylmethylamine with 2-(naphthalen-2-yloxy)acetyl chloride under Schotten-Baumann conditions.

Acyl Chloride Method

A solution of 2-(naphthalen-2-yloxy)acetyl chloride in THF is added dropwise to a cooled (0–5°C) mixture of the amine and triethylamine in DCM. The reaction is stirred at room temperature for 12–24 hours, followed by aqueous workup and column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product. This method typically achieves yields of 60–75%, with purity >95% confirmed via HPLC.

Coupling Agent-Mediated Synthesis

Modern protocols employ carbodiimide-based coupling agents (e.g., EDCl/HOBt) in DMF, enabling milder conditions and reduced racemization. For instance, combining equimolar amounts of the amine, activated acid, and EDCl in DMF at 0°C for 1 hour, followed by gradual warming to room temperature, affords the acetamide in 80–85% yield.

Optimization and Scalability Challenges

Despite established protocols, scalability remains hindered by low intermediate yields and cumbersome purification steps.

Improving Alkylation Efficiency

Replacing sodium carbonate with cesium carbonate in acetonitrile increases the nucleophilicity of 4-aminopiperidine, potentially boosting alkylation yields to 30–40%. Additionally, transitioning from methyl isobutyl ketone to DMF as the solvent enhances solubility and reaction homogeneity.

Catalytic Hydrogenation Alternatives

Patent literature suggests catalytic hydrogenation (H₂/Pd-C) for reducing nitro intermediates to amines, though this remains untested for the target compound. Implementing this strategy could streamline the synthesis of advanced intermediates.

Analytical Characterization

Critical analytical data for the final compound include:

Q & A

Basic: What are the established synthetic routes for preparing N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide?

Methodological Answer:

The synthesis involves three key steps:

- Step 1: Preparation of 1-(2-methoxyethyl)piperidine

Reductive amination of 4-piperidone with 2-methoxyethylamine using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) under acidic conditions yields the piperidine intermediate. This method minimizes side reactions and ensures high regioselectivity . - Step 2: Functionalization of the Piperidine Core

Alkylation of the piperidine nitrogen with methyl iodide or formaldehyde under Mannich conditions introduces the methyl group at the 4-position. Purification via flash chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the (piperidin-4-yl)methyl intermediate . - Step 3: Acetamide Coupling

Activation of 2-(naphthalen-2-yloxy)acetic acid with HATU/DMAP, followed by reaction with the amine intermediate, forms the target acetamide. Final purification via recrystallization (ethanol/water) ensures ≥95% purity, confirmed by HPLC .

Key Characterization Data:

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Peaks for naphthyloxy (δ 7.2–8.5 ppm), methoxyethyl (δ 3.3–3.5 ppm), acetamide (δ 2.1 ppm). |

| HRMS | [M+H]⁺ calculated for C₂₂H₂₈N₂O₃: 369.2178; observed: 369.2181 . |

Advanced: How can conflicting stereochemical assignments in NMR spectra be resolved for this compound?

Methodological Answer:

- 2D NMR Techniques : Use COSY and HSQC to correlate proton-proton and proton-carbon couplings, respectively. NOESY can identify spatial proximity between the methoxyethyl group and piperidine protons, resolving axial/equatorial conformers .

- Chiral Derivatization : Introduce a chiral auxiliary (e.g., Mosher’s acid) to convert enantiomers into diastereomers, enabling separation and analysis via chiral HPLC .

- X-ray Crystallography : Grow single crystals (solvent: methanol/water) and solve the structure using SHELXL. The absolute configuration is confirmed by anomalous dispersion effects .

Basic: What analytical methods are essential for confirming purity and structural integrity?

Methodological Answer:

- HPLC : Use a C18 column (gradient: 50–90% acetonitrile/water) to assess purity (≥95% area). Monitor for byproducts (e.g., unreacted naphthyloxy precursor) .

- FTIR : Confirm amide C=O stretch (~1650 cm⁻¹) and methoxy C-O stretch (~1100 cm⁻¹) .

- Elemental Analysis : Match calculated vs. observed C, H, N values (deviation ≤0.4%) .

Advanced: How to design a structure-activity relationship (SAR) study for this compound’s neuroactivity?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace naphthyloxy with phenylthio, vary methoxyethyl chain length) using parallel synthesis .

- In Vitro Assays :

- Receptor Binding : Radioligand displacement assays (e.g., μ-opioid receptor, using [³H]DAMGO).

- Functional Activity : Measure cAMP inhibition in HEK293 cells expressing target GPCRs .

- Computational Docking : Use AutoDock Vina to model interactions with receptor binding pockets (PDB ID: 4EA3). Validate docking poses with molecular dynamics simulations (AMBER force field) .

Basic: What are the optimal storage conditions to ensure compound stability?

Methodological Answer:

- Lyophilization : Store as a lyophilized powder at -20°C in amber vials to prevent photodegradation.

- Stability Testing : Conduct accelerated studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the acetamide group is a critical degradation pathway; avoid aqueous buffers at pH >8 .

Advanced: How to address discrepancies in reported biological activity across studies?

Methodological Approach:

- Variable Control : Standardize assay conditions (e.g., cell passage number, serum-free media, DMSO concentration ≤0.1%) .

- Orthogonal Validation : Compare radioligand binding (SPR) with functional readouts (calcium flux assays).

- Batch Analysis : Ensure synthetic consistency via QC (¹H NMR, LC-MS) to rule out impurities affecting activity .

Advanced: What strategies mitigate low yields during the reductive amination step?

Methodological Answer:

- Solvent Optimization : Replace DCE with tetrahydrofuran (THF) to enhance amine solubility.

- Catalyst Screening : Test alternative reductants (e.g., cyanoborohydride) or acid additives (e.g., acetic acid vs. TFA) .

- Microwave Assistance : Apply microwave irradiation (100°C, 30 min) to accelerate reaction kinetics .

Basic: How to troubleshoot poor solubility in aqueous buffers for in vitro assays?

Methodological Answer:

- Co-solvents : Use cyclodextrin (10% w/v) or DMSO (≤0.1% final concentration) to enhance solubility.

- pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 5–6) to stabilize the protonated amine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.